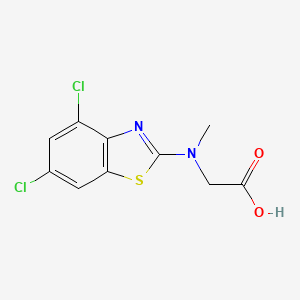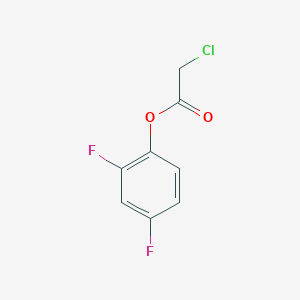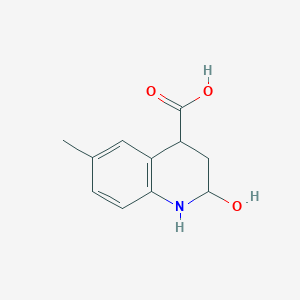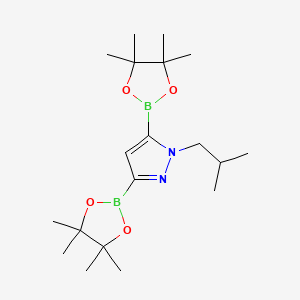![molecular formula C7H5Cl2N3 B1396427 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1192711-71-9](/img/structure/B1396427.png)
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
“2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of a newly synthesized series of pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine” can be found in various databases such as ChemSpider .Chemical Reactions Analysis
This compound undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.04 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Anticancer Research
This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives for anticancer research . These derivatives have shown promising results against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 .
Molecular Docking Studies
Molecular docking studies have been conducted with these derivatives, showing promising binding affinities against Bcl2 anti-apoptotic protein . This suggests potential applications in the development of targeted therapies for cancer.
Gene Expression Studies
These derivatives have been used to study gene expression in cancer cells. For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Apoptosis Induction
The compound has been used in the synthesis of derivatives that can induce apoptosis in cancer cells . This is a critical mechanism for the treatment of cancer, as it leads to the death of cancer cells.
Kinase Inhibition
Derivatives of this compound have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests potential applications in the development of multi-targeted kinase inhibitors.
Cell Cycle Arrest
These derivatives have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This is another important mechanism for the treatment of cancer, as it prevents the proliferation of cancer cells.
Fluorous Synthesis of Disubstituted Pyrimidines
2,4-Dichloro-6-methylpyrimidine reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines . This suggests potential applications in the field of organic synthesis.
Biological Material or Organic Compound for Life Science Research
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
作用機序
In vitro tests against seven selected human cancer cell lines showed that certain compounds were most active towards MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . The molecular docking study confirmed promising binding affinities of compounds against Bcl2 anti-apoptotic protein .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
将来の方向性
特性
IUPAC Name |
2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEYSTWXKJBVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718260 | |
| Record name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1192711-71-9 | |
| Record name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1396346.png)
![Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate](/img/structure/B1396348.png)
![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)


![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)



![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)
![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)